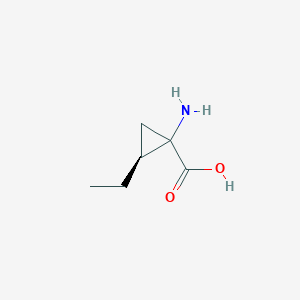

(2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid

Description

Properties

CAS No. |

259254-47-2 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C6H11NO2/c1-2-4-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6?/m0/s1 |

InChI Key |

RLHIWMRQDUCBDO-VKZKZBKNSA-N |

Isomeric SMILES |

CC[C@H]1CC1(C(=O)O)N |

Canonical SMILES |

CCC1CC1(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by amination and carboxylation steps. One common method includes the use of ethyl diazoacetate and an appropriate alkene to form the cyclopropane ring, followed by subsequent functional group transformations to introduce the amino and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using flow chemistry techniques to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis methods is crucial to obtain the desired (2S) enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino acids or amides.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Agents

AEC has been identified as a potential intermediate in the synthesis of antiviral agents, particularly for the treatment of Hepatitis C. Research indicates that derivatives of AEC can inhibit the Hepatitis C virus NS3/4A protease, a crucial enzyme for viral replication. This inhibition suggests that AEC derivatives could serve as effective therapeutic agents against Hepatitis C, highlighting its importance in pharmaceutical development .

1.2 Antibiotic Development

The compound is also being explored as a lead structure for developing antibiotic drugs. AEC derivatives have shown promise in inhibiting pyridoxal-phosphate dependent enzymes, which are vital for bacterial survival. This property positions AEC as a candidate for new antibiotic therapies .

Biochemical Applications

2.1 Ethylene Production

AEC plays a role in plant biochemistry, particularly in the conversion to ethylene. In studies involving pea epicotyls, it was found that only the (1R,2S)-AEC stereoisomer is preferentially converted to 1-butene, an important precursor in ethylene biosynthesis. The conversion process is inhibited by 1-aminocyclopropane-1-carboxylic acid (ACC), indicating a competitive relationship between these compounds in ethylene production pathways .

Synthesis and Derivatives

3.1 Synthetic Pathways

The synthesis of (2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid can be achieved through various methods, including asymmetric organic synthesis and biocatalysis. These methods allow for high stereoselectivity and purity, which are essential for its application in pharmaceutical formulations .

3.2 Chemical Modifications

AEC can undergo several chemical modifications to enhance its pharmacological properties. These modifications include N-alkylation and oxidation reactions, which can produce derivatives with improved activity against targeted biological pathways .

Table 1: Comparison of AEC Derivatives in Antiviral Activity

| Compound Name | Activity Against HCV | Mechanism of Action |

|---|---|---|

| (2S)-AEC | High | Inhibition of NS3/4A protease |

| (2S)-N-Alkyl-AEC | Moderate | Competitive inhibition of viral replication |

| (2S)-Hydroxyl-AEC | Low | Non-specific interaction |

Table 2: Synthesis Methods for AEC

| Method | Description | Yield (%) |

|---|---|---|

| Asymmetric Synthesis | Utilizes chiral catalysts for enantiomer production | 85 |

| Biocatalysis | Employs enzymes for selective conversion | 90 |

| Diastereomeric Resolution | Separation of diastereomers using resolving agents | 80 |

Case Studies

Case Study 1: Development of Antiviral Drugs

A study published in "Drugs of the Future" explored the efficacy of AEC derivatives against Hepatitis C virus. The results indicated that compounds derived from AEC exhibited significant antiviral activity, suggesting their potential use in clinical settings .

Case Study 2: Ethylene Biosynthesis in Plants

Research conducted on pea plants demonstrated that (1R,2S)-AEC is preferentially converted to butene, implicating its role in ethylene production during plant growth phases. This finding provides insights into plant hormone regulation and potential agricultural applications .

Mechanism of Action

The mechanism of action of (2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring imparts rigidity to the molecule, influencing its binding affinity and specificity. The amino and carboxylic acid groups facilitate interactions with active sites of enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Structure : Lacks the ethyl substituent present in AEC.

- Function : Direct precursor to ethylene; converted by ACC oxidase (ACCO) in plants.

- Enzymatic Specificity : Unlike AEC, ACC is universally recognized by ACCO across plant species. However, AEC stereoisomers exhibit differential malonylation kinetics in mung bean hypocotyls and tomato extracts, with R-configuration isomers being preferentially conjugated .

- Biological Role : ACC regulates ethylene-dependent processes (e.g., fruit ripening), while AEC derivatives may act as ethylene-independent growth modulators .

(E)-1-Chloro-2-phenylcyclopropane-1-carboxylic Acid and 1-Amino-2-phenylcyclopropane-1-carboxylic Acid

- Structure : Phenyl or chlorine substituents replace AEC's ethyl group.

- Function : Synthetic ACC derivatives designed as ethylene biosynthesis inhibitors. Molecular docking studies reveal that phenyl-substituted analogs exhibit stronger binding to ACCO due to aromatic interactions, unlike AEC's aliphatic ethyl group .

- Activity : These compounds show higher inhibitory potency compared to AEC, highlighting the impact of substituent electronegativity and steric bulk .

1-Aminocyclobutane[11C]carboxylic Acid (ACBC)

- Structure: Cyclobutane ring instead of cyclopropane; similar amino and carboxylic acid groups.

- Function : Tumor-seeking agent used in positron emission tomography (PET). Unlike AEC, ACBC is incorporated preferentially into tumor tissues in rodents, with rapid clearance from blood .

- Key Difference : The larger cyclobutane ring reduces strain but alters biodistribution, demonstrating how ring size impacts biological targeting .

(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic Acid

- Structure : Additional carboxymethyl group at the 2-position.

- Function : Binds to integrin receptors (e.g., αvβ3) and LSD1/CoREST complexes, indicating applications in cancer and epigenetic regulation .

- Comparison : The carboxymethyl group introduces polarity (TPSA = 101.00 Ų vs. AEC’s ~80 Ų), affecting membrane permeability and target selectivity .

Cyclopropane and Cyclopentane Carboxylic Acids

1-Amino-1-cyclopentanecarboxylic Acid

- Structure : Cyclopentane ring instead of cyclopropane.

- Physical Properties : Higher melting point (320–322°C) compared to AEC (likely <257°C, based on cyclopropane analogs), reflecting greater thermal stability due to reduced ring strain .

- Biological Relevance: Limited role in ethylene pathways; primarily used in peptide synthesis.

Tabulated Comparison of Key Properties

Research Findings and Implications

- Stereochemical Sensitivity : AEC’s (2S) configuration is critical for its recognition by plant enzymes. Age-dependent discrimination between stereoisomers in carnation petals underscores the evolutionary conservation of stereochemical fidelity in ethylene pathways .

- Substituent Effects : Ethyl groups in AEC confer moderate hydrophobicity (logP ~-3.40), while phenyl or chlorine substituents enhance enzyme inhibition but reduce solubility .

- Therapeutic Potential: Cyclopropane derivatives like (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid show promise beyond plant biology, targeting human diseases such as cancer .

Biological Activity

(2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid (AEC) is an amino acid derivative that is primarily recognized for its role as a precursor to ethylene in plants. Ethylene is a crucial plant hormone involved in various physiological processes, including fruit ripening, senescence, and response to environmental stressors. This article explores the biological activity of AEC, focusing on its biochemical mechanisms, potential applications in agriculture, and findings from recent studies.

Chemical Structure and Properties

AEC is characterized by its cyclopropane ring structure, which contributes to its unique biological activity. The molecular formula for AEC is C₆H₁₁NO₂, and it features an amino group and a carboxylic acid functional group that are essential for its biological interactions.

Ethylene Biosynthesis

AEC is a direct precursor to ethylene through the action of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO). The conversion process involves the oxidation of AEC to produce ethylene, which plays a pivotal role in plant growth and development. The pathway can be summarized as follows:

Effects on Plant Physiology

AEC has been shown to modulate various physiological processes in plants:

- Fruit Ripening : AEC promotes the production of ethylene, which accelerates the ripening process in fruits such as bananas and tomatoes.

- Stress Response : Studies indicate that AEC enhances plant resilience against biotic (pathogen attack) and abiotic (drought) stress by modulating ethylene levels.

Recent research has demonstrated that AEC can significantly improve the stress tolerance of maize plants by enhancing their defense mechanisms against pathogens. For instance, virtual screening studies identified AEC as an effective compound that interacts with key proteins involved in stress responses, thereby improving plant immunity .

In Silico Studies

A study conducted on the binding affinity of AEC with ACO enzymes revealed promising results. Molecular docking analyses indicated that AEC exhibits strong binding interactions with ACO, suggesting its potential as an effective modulator of ethylene biosynthesis .

| Compound | ΔG (kcal/mol) | Binding Constant (Kb M⁻¹) |

|---|---|---|

| (2S)-AEC | -6.4 | 4.94 × 10⁴ |

| Methylcyclopropane | -3.1 | 0.188 × 10³ |

This table summarizes the binding energies and constants for various compounds, highlighting AEC's favorable interaction profile.

Field Studies

Field experiments have shown that applying AEC can enhance crop yields by improving fruit quality and increasing resistance to environmental stresses. For example, maize treated with AEC exhibited improved growth metrics compared to untreated controls, indicating its utility as a biostimulant in agricultural practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.